Amidepin
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Overview
Description
Amidepin is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are crucial in various biological and chemical processes, forming the backbone of proteins and peptides
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidepin can be synthesized through several methods, including the reaction of carboxylic acids with amines or ammonia. One common method involves the use of acid chlorides, which react with amines to form amides. This reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Another method involves the direct reaction of carboxylic acids with amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of amides like this compound often involves large-scale reactions using continuous flow processes. These methods ensure high efficiency and yield while minimizing waste. Catalysts such as boronic acids or metal complexes can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Amidepin undergoes various chemical reactions, including:
Hydrolysis: Amides can be hydrolyzed to carboxylic acids and amines under acidic or basic conditions.
Reduction: Amides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting amides to amines.
Substitution: Reagents like thionyl chloride can be used to convert amides to other functional groups.
Major Products Formed
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Amidepin has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Plays a role in the study of protein and peptide structures due to its amide bond.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of amidepin involves its interaction with specific molecular targets. In biological systems, amides like this compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simple amide with a similar structure but different properties.
Formamide: Another simple amide, often used as a solvent and in chemical synthesis.
Benzamide: An aromatic amide with distinct chemical and physical properties.
Uniqueness of Amidepin
This compound stands out due to its unique combination of properties, making it suitable for specific applications in research and industry. Its stability, reactivity, and ability to form hydrogen bonds make it a valuable compound in various fields .
Properties
CAS No. |
90405-00-8 |
---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI Key |
FSQJFCZVACUULT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13 |
Canonical SMILES |
CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13 |
Synonyms |
11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide amidepin amidepine VUFB 14524 VUFB-14524 |
Origin of Product |
United States |
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